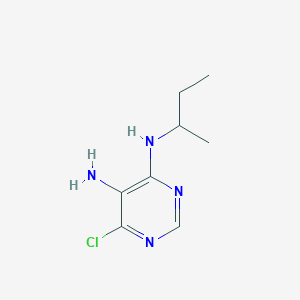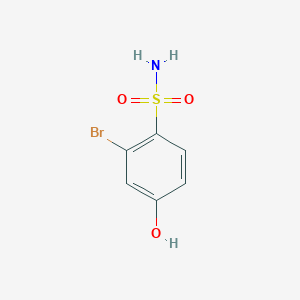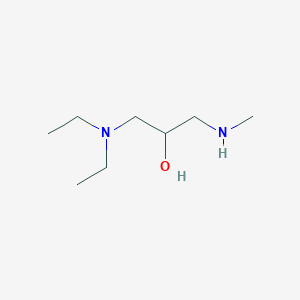![molecular formula C14H8O4 B12114205 2-oxo-2H-benzo[h]chromene-3-carboxylic acid CAS No. 82119-82-2](/img/structure/B12114205.png)
2-oxo-2H-benzo[h]chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2H-benzo[h]chromene-3-carboxylic acid is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-benzo[h]chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and specific solvents to optimize the yield and purity. For example, the use of basic aluminum oxide under grinding conditions or the use of phase transfer catalysts in solvents like DMF (dimethylformamide) has been reported .
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2H-benzo[h]chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and iodine . The conditions often involve refluxing in ethanol or using catalysts like potassium 1,2,3,6-tetrahydrophthalimide .
Major Products Formed
The major products formed from these reactions include various derivatives of chromenes, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-benzo[h]chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-benzo[h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like monoamine oxidase and α-chymotrypsin . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-2H-chromene-3-carboxylic acid
- Coumarin-3-carboxylic acid
- Coumarin-3-carboxamides
Uniqueness
What sets 2-oxo-2H-benzo[h]chromene-3-carboxylic acid apart from similar compounds is its unique structure, which includes a fused benzene ring. This structure imparts specific biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
82119-82-2 |
|---|---|
Molekularformel |
C14H8O4 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-oxobenzo[h]chromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-14(11)17/h1-7H,(H,15,16) |
InChI-Schlüssel |
HCZYKDRIXYWMQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)






![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)



![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
